molecular formula C15H17NS B12074586 N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine

N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine

Cat. No.: B12074586
M. Wt: 243.4 g/mol
InChI Key: IDCYZQDFXWQJIG-UHFFFAOYSA-N
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Description

N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is a compound that features a cyclopropanamine group attached to a thiophene-substituted phenyl ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine typically involves the formation of the thiophene-substituted phenyl ring followed by the attachment of the cyclopropanamine group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide and basic conditions for the condensation of thioglycolic acid derivatives with α,β-acetylenic esters .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. Catalysts such as cuprous iodide and ligands like bis(diphenylphosphino)ferrocene are used to facilitate the amidation and cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated thiophene derivatives .

Scientific Research Applications

N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropanamine group can form hydrogen bonds and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is unique due to its specific substitution pattern and the presence of the cyclopropanamine group, which imparts distinct chemical and biological properties compared to other thiophene derivatives .

Properties

Molecular Formula

C15H17NS

Molecular Weight

243.4 g/mol

IUPAC Name

N-[(4-methyl-2-thiophen-3-ylphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C15H17NS/c1-11-2-3-12(9-16-14-4-5-14)15(8-11)13-6-7-17-10-13/h2-3,6-8,10,14,16H,4-5,9H2,1H3

InChI Key

IDCYZQDFXWQJIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CC2)C3=CSC=C3

Origin of Product

United States

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